3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Description

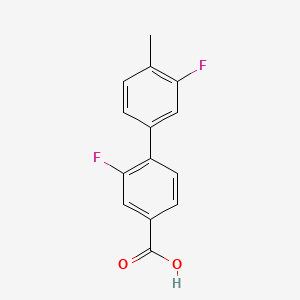

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (CAS: 1261893-04-2) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 3-fluoro-4-methylphenyl group at the 4-position and an additional fluorine atom at the 3-position (). This compound is utilized in pharmaceutical and materials science research due to its unique electronic and steric properties imparted by the dual fluorine atoms and methyl group. Its molecular formula is C₁₄H₁₀F₂O₂, with a molar mass of 260.23 g/mol.

Properties

IUPAC Name |

3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEWBRDYJWPYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689282 | |

| Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-04-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2,3′-difluoro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluorotoluene with carbon dioxide in the presence of a base to form 3-fluoro-4-methylbenzoic acid . This intermediate can then be further fluorinated to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted benzoic acids.

Esterification: Esters of this compound.

Reduction: Alcohols or other reduced derivatives of the compound.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the carboxylic acid group can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of fluorinated benzoic acids. Key structural analogs include:

Key Observations :

- Substituent Position : The position of fluorine and methyl groups significantly influences electronic and steric profiles. For example, YA-9737 (4-fluoro-3-methylphenyl substitution) may exhibit different reactivity compared to the target compound (3-fluoro-4-methylphenyl) due to altered resonance effects .

- Synthetic Utility : The methylsulfonyl derivative (C₈H₇FO₄S) is more polar, making it suitable for reactions requiring hydrophilic intermediates .

Physicochemical Properties

- Solubility : Fluorine atoms generally reduce solubility in polar solvents, but the methyl group in the target compound may counterbalance this by increasing hydrophobic interactions. In contrast, the trifluoromethyl analog is less soluble in water due to its strong electron-withdrawing nature .

Biological Activity

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered interest for its potential biological activities. Its unique structure, characterized by two fluorine substituents and a methyl group on the phenyl ring, enhances its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F2O2. The presence of fluorine atoms significantly influences the compound's electronic properties, making it a valuable candidate for various biological applications. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C14H11F2O2 |

| Molecular Weight | 250.24 g/mol |

| Functional Groups | Carboxylic acid, aromatic rings |

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies indicate that it may modulate enzyme activity and receptor interactions, potentially leading to anti-inflammatory and antimicrobial effects. The fluoro and methyl groups can enhance binding affinity and selectivity towards these targets, influencing critical signaling pathways in biological systems.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Initial investigations suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on structurally similar compounds demonstrated that fluorinated benzoic acids could effectively inhibit bacterial growth. The specific activity of this compound was evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in vitro .

- Anti-inflammatory Mechanisms : In a preclinical model of inflammation, this compound was tested for its ability to reduce edema in response to inflammatory stimuli. Results indicated a significant reduction in swelling compared to control groups, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | Contains two fluorine atoms; used in chemosensors |

| 4-(3-Fluoro-4-methylphenyl)benzoic acid | C14H11FO2 | Lacks one fluorine compared to the target compound |

| 3-Fluoro-4-(4-methylphenyl)benzoic acid | C14H11FO2 | Variation in the position of the methyl group |

This table illustrates the diversity among related compounds and highlights how structural variations can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.